Bienvenue dans la boutique en ligne BenchChem!

4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine

Renal Physiology Ion Channel Pharmacology Thallium Flux Assay

Selective ROMK (Kir1.1) inhibitor with a validated 49 nM IC50 in thallium flux assays. Its near-identical human/rat potency (49/55 nM) minimizes species drift for translational pharmacology. The unique ortho-SCF2H-pyrimidine core provides a defined benchmark for SAR campaigns, avoiding the potency loss (>50-fold) seen with generic heterocycle substitutions.

Molecular Formula C16H15F2N3O2S
Molecular Weight 351.37
CAS No. 2034297-75-9
Cat. No. B2866397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine
CAS2034297-75-9
Molecular FormulaC16H15F2N3O2S
Molecular Weight351.37
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3SC(F)F
InChIInChI=1S/C16H15F2N3O2S/c17-16(18)24-13-4-2-1-3-12(13)15(22)21-8-6-11(9-21)23-14-5-7-19-10-20-14/h1-5,7,10-11,16H,6,8-9H2
InChIKeyMIKLCXCHMROMAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pricing & Data for 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine (CAS 2034297-75-9)


The compound 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine (CAS 2034297-75-9) is a heterocyclic small molecule specifically claimed as a renal outer medullary potassium (ROMK/Kir1.1) channel inhibitor within the patent family US9073882 [1]. It features a pyrimidine core linked via an ether bridge to a pyrrolidine ring, which is N-substituted with a benzoyl moiety bearing an ortho-difluoromethylsulfanyl (SCF2H) group. This distinct functionalization places it within a specialized subset of potassium-sparing diuretic candidates, where precise modulation of the ROMK channel can offer therapeutic advantages by preferentially affecting electrolyte handling in the kidney's thick ascending limb and cortical collecting duct [2].

Procurement Alert: Why Analogs of 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine Are Not Interchangeable


The precise interaction of 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine with the ROMK channel pore is exquisitely sensitive to its three-dimensional conformation and electronic distribution. Simply substituting the pyrimidine ring with other heterocycles (e.g., quinoxaline) or altering the SCF2H group's position can drastically shift selectivity profiles, as even minor structural changes in the ROMK inhibitor series have been shown to cause over a 50-fold loss in functional inhibitory potency in thallium flux assays [1]. The specific ortho-difluoromethylsulfanyl arrangement on the benzoyl ring is hypothesized to occupy a lipophilic sub-pocket within the channel, a binding interaction that is not replicated by common analogs like the trifluoromethyl or methylthio variants. Therefore, generic replacement without head-to-head functional validation in target-specific electrophysiology or ion flux assays would introduce unacceptable risk into a research campaign reliant on ROMK pathway modulation.

Quantitative Differentiation of 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine for Scientific Sourcing


Human ROMK1 Inhibitory Potency vs. Closest Structural Analog

In a direct human ROMK1 functional assay (thallium flux in HEK293 cells), this compound achieved an IC50 of 49 nM, which is over 6-fold more potent than the 300 nM IC50 reported for the structurally related benzonitrile-piperazine ROMK inhibitor (CHEMBL2146871, Example 95 in the same patent family) tested under comparable conditions [1]. While a direct pairwise comparison to the quinoxaline analog (CAS 2097929-59-2) is unavailable in public data, the pyrimidine's electronic profile is a critical determinant for this level of target engagement.

Renal Physiology Ion Channel Pharmacology Thallium Flux Assay

Functional Inhibition of ROMK1 in Orthogonal Electrophysiology Platform

The target compound maintained consistent functional activity when measured by a direct electrophysiology assay, exhibiting an IC50 of 30 nM against ROMK. This value is notably lower than the thallium flux result, a pattern also observed for the high-affinity comparator CHEMBL195013 (IC50 of 3 nM by patch clamp vs. 10 nM by thallium flux), indicating the assay's sensitivity [1]. The low nanomolar electrophysiology potency demonstrates that the compound is effective at the physiologically relevant channel state, not just in a surrogate dye-based readout.

Whole-Cell Patch Clamp Kir1.1 Electrophysiology Off-Target Screening

Cross-Species Activity Translation for Preclinical Modeling

The compound inhibited rat ROMK channels with an IC50 of 55 nM in a thallium efflux assay [1]. This near-equipotent activity between human (49 nM) and rat (55 nM) orthologues is a key differentiator from ROMK inhibitors that display significant species-specific potency cliffs, which complicate efficacy-toxicity correlations in standard rat hypertension and diuretic models. For example, the comparator CHEMBL2146871 shows a substantially larger gap in potency between species, based on comparative analysis of available binding data.

Species Selectivity Rat ROMK In Vivo Model Selection

Patent-Backed Scaffold Privilege for Composition of Matter Protection

The specific stereochemical arrangement of the (pyrimidin-4-yloxy)pyrrolidine scaffold with a 2-((difluoromethyl)thio)phenyl)methanone substituent is explicitly claimed as a composition of matter in US9073882 (Example 38) [1]. This is in contrast to the quinoxaline analog (CAS 2097929-59-2), which, while commercially available, does not appear in the granted composition of matter claims for ROMK inhibition, potentially limiting its defensibility as a lead structure in drug discovery cascades.

Intellectual Property Freedom to Operate Small Molecule Differentiation

Verified Application Scenarios for 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine Based on Differential Evidence


High-Fidelity Human ROMK1 Screening Campaigns

Labs running 384-well FLIPR-based thallium flux screens for novel ROMK modulators can directly deploy this compound as a reference inhibitor. Its validated 49 nM IC50 in the exact assay format [1] positions it as a superior control to weaker comparators like Example 95 (IC50 300 nM), ensuring a wider dynamic range and lower control well variability.

Cross-Validation Bridge from Human Cellular Electrophysiology to In Vivo Rat Models

Preclinical pharmacology teams needing a candidate with minimal species potency drift can use this compound to bridge experiments. Its near-identical IC50 values for human (49 nM) and rat (55 nM) ROMK channels [1] enable seamless translation from patch-clamp characterization to the established Sprague-Dawley rat diuresis model, avoiding the risk of false-negative in vivo readouts.

SAR-Driven Optimization of the Difluoromethylsulfanyl-Pyrimidine Series

Medicinal chemistry groups focused on optimizing ROMK inhibitor pharmacokinetics while maintaining on-target potency can use this compound as the benchmark 'pyrimidine core'. Procurement of this precise entity, rather than the quinoxaline or other fused-heterocycle analogs, is essential for generating consistent structure-activity relationship (SAR) data around the unique electronic effects of the pyrimidine-SCF2H pairing [1].

Biomarker Validation Studies for Potassium-Sparing Diuresis

Translational medicine programs investigating the relationship between ROMK inhibition and urinary electrolyte profile biomarkers (e.g., fractional excretion of potassium) can rely on this compound's well-defined mechanism. Its robust electrophysiology potency and clear composition-of-matter patent filing provide a solid foundation for use in mechanistic target engagement studies [1].

Quote Request

Request a Quote for 4-[(1-{2-[(difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.